molecular formula C13H8FNO B6239117 3-(3-fluorophenoxy)benzonitrile CAS No. 849811-45-6

3-(3-fluorophenoxy)benzonitrile

Cat. No.: B6239117
CAS No.: 849811-45-6
M. Wt: 213.2
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Description

3-(3-Fluorophenoxy)benzonitrile is a benzonitrile derivative featuring a fluorophenoxy substituent at the meta position of the nitrile-bearing aromatic ring. This compound belongs to a class of aromatic nitriles known for their versatility in medicinal chemistry and materials science. The fluorine atom and phenoxy group contribute to its electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Properties

CAS No.

849811-45-6

Molecular Formula

C13H8FNO

Molecular Weight

213.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods to synthesize 3-(3-fluorophenoxy)benzonitrile is through the Suzuki–Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions typically include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-fluorophenoxy)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Sodium methoxide in methanol

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted phenoxybenzonitriles

Scientific Research Applications

3-(3-fluorophenoxy)benzonitrile is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-(3-fluorophenoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The benzonitrile core is a common scaffold in bioactive molecules. Key analogs and their substituent-driven properties are summarized below:

Table 1: Structural Comparison of Benzonitrile Derivatives
Compound Name Substituents Key Features/Effects References
3-(3-Fluorophenoxy)benzonitrile 3-Fluorophenoxy at benzonitrile meta position Fluorine enhances electronegativity; phenoxy group contributes to π-π interactions. N/A
2-(3-Aminophenoxy)benzonitrile (3C) 3-Aminophenoxy at ortho position Amino group increases polarity and hydrogen-bonding potential.
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile Oxadiazole-pyridinyl substituent Enhances antimicrobial activity via heterocyclic interactions.
3-Chlorobenzonitrile Chlorine at meta position Electron-withdrawing Cl affects reactivity; substrate for nitrilase enzymes.
3-(2-Fluorophenoxy)propanenitrile Fluorophenoxy with propanenitrile chain Reduced aromaticity compared to benzonitrile; altered solubility.
5FB (from PDB 3K6P) Trifluoromethyl and thiazolidinedione groups Bulkier substituents enhance receptor binding (e.g., hydrogen bonds with ARG 372).

Key Observations :

  • Electron-withdrawing groups (e.g., -F, -CF₃, -Cl) increase electrophilicity of the nitrile group, influencing reactivity and metabolic stability .
  • Phenoxy vs. alkyl chains: Aromatic substituents like phenoxy favor π-π stacking in protein binding, while alkyl chains (e.g., propanenitrile in ) may improve membrane permeability.
Table 2: Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility (aq.) Notes
This compound ~229.2 ~2.8 Low Fluorine reduces hydrophilicity.
3-(2-Fluorophenoxy)propanenitrile 165.16 1.8 Moderate Aliphatic chain enhances solubility
5FB ~414.3 ~3.5 Very low Trifluoromethyl increases lipophilicity

Key Observations :

  • Fluorine substitution generally increases LogP and reduces aqueous solubility compared to non-fluorinated analogs.
  • Steric bulk (e.g., trifluoromethyl in 5FB) further decreases solubility but enhances binding specificity .
Antimicrobial Activity:
  • 3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile showed MICs of 25–100 μM against Candida tropicalis and Saccharomyces kudriavzevii .
  • The fluorophenoxy group in the target compound may enhance antifungal activity via membrane interaction, though direct data are lacking.
Antiviral Activity:
  • Compound 5 (SARS-CoV-2 Mpro inhibitor) features chloro and propoxy groups, achieving IC₅₀ values in the nanomolar range . Fluorophenoxy substituents might similarly inhibit viral proteases through halogen bonding.
Enzyme Interactions:
  • Nitrilase from Rhodococcus rhodochrous J1 hydrolyzes aromatic nitriles (e.g., 3-chlorobenzonitrile) to carboxylic acids . The target compound’s fluorophenoxy group may slow enzymatic degradation due to steric hindrance.

Stability and Degradation

  • Benzonitrile degradation: Cupriavidus strains metabolize benzonitrile via nitrilase pathways . Fluorinated analogs like this compound may resist degradation, increasing environmental persistence.

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